molecular formula C18H13NO3 B2373830 2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione CAS No. 366021-93-4

2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2373830
CAS No.: 366021-93-4
M. Wt: 291.306
InChI Key: BLXRJPVLNVDLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione is a chemical compound that has garnered interest in various fields of research due to its unique structure and properties. This compound is a derivative of indane-1,3-dione, which is known for its versatility and wide range of applications in biosensing, bioactivity, bioimaging, electronics, and photopolymerization .

Preparation Methods

The synthesis of 2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 4-acetylphenylamine under specific conditions. One common synthetic route is the Knoevenagel condensation reaction, where the active methylene group of indane-1,3-dione reacts with the aldehyde group of 4-acetylphenylamine in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of dyes, pigments, and photoinitiators for polymerization processes.

Mechanism of Action

The mechanism of action of 2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that trigger anti-inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of both indane-1,3-dione and 4-acetylphenylamine, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

2-[(4-acetylphenyl)iminomethyl]-3-hydroxyinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c1-11(20)12-6-8-13(9-7-12)19-10-16-17(21)14-4-2-3-5-15(14)18(16)22/h2-10,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOLTVUEXMTCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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